Z-Ietd-afc - 219138-02-0

Z-Ietd-afc

Catalog Number: EVT-1490237
CAS Number: 219138-02-0
Molecular Formula: C37H42F3N5O13
Molecular Weight: 821.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin is a fluorogenic caspase-8/granzyme B substrate . It contains the acetyl moiety . It is used as a fluorogenic substrate for caspase 8 and granzyme B .

Molecular Structure Analysis

The molecular structure of Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin is represented by the empirical formula C37H42F3N5O13 . Its molecular weight is 821.75 .

Chemical Reactions Analysis

Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin is a substrate that is cleaved during apoptosis to produce the p12 subunit and a p20 peptide that is further cleaved to form the p17 subunit of mature caspase 3 .

Physical And Chemical Properties Analysis

Z-Ile-Glu-Thr-Asp 7-amido-4-trifluoromethylcoumarin is a powder with a molecular weight of 821.75 . It is typically stored at -20°C .

Overview

Z-IETD-AFC is a fluorogenic substrate specifically designed for the detection of caspase-8 and granzyme B activities. It is widely utilized in biochemical assays to study apoptosis and other cellular processes involving these proteases. The compound's full chemical name is Z-Val-Ala-Asp(OMe)-AFC, where AFC stands for 7-amino-4-trifluoromethylcoumarin, a fluorescent moiety that allows for sensitive detection upon cleavage by the target enzymes.

Source and Classification

Z-IETD-AFC is synthesized through chemical processes involving amino acid derivatives and is classified as a synthetic peptide substrate. It is commonly sourced from commercial suppliers specializing in biochemical reagents, such as Cayman Chemical and Bertin Bioreagent .

Synthesis Analysis

Methods

The synthesis of Z-IETD-AFC typically involves several steps:

  1. Protection of Amino Acids: The amino acids that compose the substrate are protected to prevent unwanted reactions during synthesis.
  2. Coupling Reactions: The protected amino acids are coupled using standard peptide synthesis techniques, often employing activating agents to facilitate bond formation.
  3. Deprotection: After coupling, the protective groups are removed to yield the final product.
  4. Purification: The crude product is purified, usually by high-performance liquid chromatography (HPLC), to obtain a high-purity compound suitable for biological assays.

Technical details regarding the specific reagents and conditions used in each step can vary but generally follow established protocols for peptide synthesis .

Molecular Structure Analysis

Structure

The molecular structure of Z-IETD-AFC can be represented as follows:

  • Chemical Formula: C₁₃H₁₅F₃N₂O₄S
  • Molecular Weight: Approximately 332.33 g/mol

The structure features a fluorogenic coumarin moiety that emits fluorescence upon cleavage by caspase-8 or granzyme B, allowing for quantitative analysis of enzyme activity.

Data

  • IUPAC Name: (2S)-1-(benzyloxycarbonyl)-2-amino-4-(trifluoromethyl)-3-(7-amino-4-trifluoromethylcoumarin) butanoic acid
  • CAS Number: 219138-02-0 .
Chemical Reactions Analysis

Reactions

Z-IETD-AFC undergoes enzymatic cleavage by caspase-8 or granzyme B, resulting in the release of the fluorescent 7-amino-4-trifluoromethylcoumarin. This reaction can be summarized as follows:

Z IETD AFCCaspase 8 Granzyme BAFC+Other Products\text{Z IETD AFC}\xrightarrow{\text{Caspase 8 Granzyme B}}\text{AFC}+\text{Other Products}

Technical Details

The reaction conditions typically involve incubating Z-IETD-AFC with cell lysates or purified enzymes under controlled temperature and pH to optimize enzyme activity and fluorescence detection. The fluorescence can be measured using a fluorometer or flow cytometry, providing quantitative data on enzyme activity .

Mechanism of Action

Process

Caspase-8 and granzyme B cleave Z-IETD-AFC at specific peptide bonds, which leads to the release of the fluorescent moiety. This cleavage is indicative of apoptotic signaling pathways, particularly in studies involving death receptor-mediated apoptosis.

Data

Studies have shown that the enzymatic activity can be quantified by measuring the increase in fluorescence intensity over time, correlating with the amount of active caspase-8 or granzyme B present in the sample .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under dry conditions but should be stored at low temperatures to prevent degradation.
  • Reactivity: Sensitive to hydrolysis in aqueous solutions; thus, it should be handled with care to maintain its integrity for accurate assay results .
Applications

Z-IETD-AFC has numerous applications in scientific research:

  1. Apoptosis Research: It is extensively used to measure caspase-8 activity in various cell types undergoing apoptosis.
  2. Cancer Studies: Researchers utilize this substrate to investigate tumor cell response to therapies that induce apoptosis through caspase activation.
  3. Drug Development: In drug discovery, Z-IETD-AFC serves as a tool for screening compounds that modulate apoptotic pathways.
  4. Flow Cytometry: It can be employed in flow cytometric assays to analyze cell populations based on their apoptotic status .
Introduction to Caspase-8 and Fluorogenic Substrates

Caspase-8 in Apoptotic and Non-Apoptotic Signaling Pathways

Caspase-8 (casp8) is a cysteine-aspartyl protease that serves as the apical initiator caspase in extrinsic apoptosis. Its activation occurs through dimerization within the Death-Inducing Signaling Complex (DISC), formed upon ligation of death receptors like Fas/CD95. This dimerization triggers interdimer autoproteolysis, where procaspase-8 molecules cross-cleave at aspartic acid residues (D374/D384) to generate the mature p18/p10 heterotetramer [5]. The DISC-mediated pathway exemplifies canonical apoptotic signaling, where activated caspase-8 directly processes effector caspases (e.g., caspase-3) or cleaves Bid to tBid, provoking mitochondrial outer membrane permeabilization and cytochrome c release [1].

Notably, caspase-8 also regulates non-apoptotic cellular processes:

  • T-Cell Clonal Expansion: Mitogenic stimulation (e.g., TCR/CD28) induces catalytic activity in full-length caspase-8 without proteolytic processing. This activity is essential for T-cell survival during proliferation, as demonstrated by rescue experiments using enzymatically active (but not catalytically inactive) caspase-8 in casp8−/− T cells [7].
  • Autophagy Regulation: Caspase-8 curtails excessive autophagy in lymphocytes, independent of apoptosis.
  • Nuclear Translocation: During neuronal apoptosis, active caspase-8 translocates to the nucleus, cleaving substrates like PARP-2 at LQMD↓G sites to disrupt DNA repair [9].

Table 1: Caspase-8 Signaling Pathways and Regulatory Molecules

Pathway TypeKey ActivatorsCritical SubstratesFunctional Outcome
Apoptotic (DISC)FasL, TRAIL, TNFαBid, procaspase-3/7Effector caspase activation, mitochondrial amplification
Non-ApoptoticTCR/CD28, cytokinesPARP-2, RIPK1T-cell survival, autophagy suppression
Regulatoryc-FLIP isoformsCaspase-8 zymogenModulation of DISC activity (inhibition or promotion)

Role of Fluorogenic Substrates in Protease Activity Detection

Fluorogenic substrates enable real-time, quantitative detection of protease activity through cleavage-induced fluorescence. These compounds consist of:

  • A peptide sequence (e.g., IETD for caspase-8) conferring specificity.
  • A fluorophore (e.g., 7-Amino-4-trifluoromethylcoumarin, AFC) quenched by the peptide.
  • A leaving group (often N-terminal acetyl or carbobenzoxy) stabilizing the peptide [8].

Upon enzymatic hydrolysis, AFC is released, generating detectable fluorescence (λex = 380–400 nm; λem = 500–505 nm). This design permits continuous kinetic assays in solutions, cell lysates, or live cells. Compared to immunoblotting or chromogenic substrates, fluorogenic substrates like Z-IETD-AFC offer:

  • High sensitivity: Detection of femtomole enzyme quantities.
  • Real-time resolution: Dynamic monitoring of enzyme kinetics.
  • Versatility: Adaptability to microplate readers, flow cytometry, and microscopy [3] [6].

Table 2: Key Fluorogenic Protease Substrates and Applications

SubstrateTarget Enzyme(s)FluorophoreDetection ModePrimary Applications
Z-IETD-AFCCaspase-8, granzyme BAFCEx: 400 nm; Em: 505 nmApoptosis, cytotoxicity assays
Ac-DEVD-AFCCaspase-3/7AFCEx: 400 nm; Em: 505 nmEffector caspase activation
Bis-(CBZ-Arg)-R110Serine proteasesRhodamine 110Ex: 496 nm; Em: 520 nmLive-cell flow cytometry

Structural and Functional Significance of Z-IETD-AFC as a Caspase-8/Granzyme B Substrate

Z-IETD-AFC (benzyloxycarbonyl-Ile-Glu-Thr-Asp-7-amino-4-trifluoromethylcoumarin) is a structurally optimized tool for probing caspase-8 and granzyme B activity. Its design incorporates:

  • The IETD Motif: Recognizes the P1 aspartic acid and P4 isoleucine preferences of caspase-8. Structural studies confirm IETD’s selective fit into caspase-8’s substrate-binding cleft, with Glu and Thr residues enhancing affinity through polar interactions [4] [6].
  • AFC Fluorophore: Exhibits pH-insensitive fluorescence (pH 3–9) post-cleavage, with high extinction coefficient (ε = 17,000 cm⁻¹M⁻¹) and quantum yield (Φ = 0.53) [8].
  • N-Terminal Benzyloxycarbonyl (Z) Group: Enhances cellular permeability and stabilizes the peptide against aminopeptidases [3].

Functionally, Z-IETD-AFC distinguishes caspase-8 from other caspases:

  • Selectivity Profile: Cleaved efficiently by caspase-8 (kcat/Km = 2.7 × 10⁴ M⁻¹s⁻¹) and granzyme B, but minimally by caspase-3 (kcat/Km < 500 M⁻¹s⁻¹) [6] [10].
  • Zymogen Activation Studies: Dimeric procaspase-8 cleaves Z-IETD-AFC without proteolytic maturation, confirming dimerization-induced enzymatic competence [5].
  • Inhibitor Validation: Activity is blocked by Ac-IETD-CHO (aldehyde inhibitor), confirming specificity [6].

Table 3: Kinetic Parameters of Z-IETD-AFC Hydrolysis

EnzymeKm (μM)Vmax (nmol/min/μg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
Caspase-832.5 ± 4.148.3 ± 3.70.862.65 × 10⁴Recombinant human [6]
Granzyme B42.1 ± 5.351.2 ± 4.20.912.16 × 10⁴Purified human [4]
Caspase-3>2002.1 ± 0.30.04<200Recombinant human [10]

Properties

CAS Number

219138-02-0

Product Name

Z-Ietd-afc

IUPAC Name

(4S)-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C37H42F3N5O13

Molecular Weight

821.7 g/mol

InChI

InChI=1S/C37H42F3N5O13/c1-4-18(2)30(45-36(56)57-17-20-8-6-5-7-9-20)34(54)42-24(12-13-27(47)48)32(52)44-31(19(3)46)35(55)43-25(16-28(49)50)33(53)41-21-10-11-22-23(37(38,39)40)15-29(51)58-26(22)14-21/h5-11,14-15,18-19,24-25,30-31,46H,4,12-13,16-17H2,1-3H3,(H,41,53)(H,42,54)(H,43,55)(H,44,52)(H,45,56)(H,47,48)(H,49,50)/t18-,19+,24-,25-,30-,31-/m0/s1

InChI Key

RCIFCAJYIPUCJW-QXPVPWKFSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OCC3=CC=CC=C3

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